Copper dichloro[n,n-2,6-pyridinediylbis[acetamide]]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper dichloro[n,n-2,6-pyridinediylbis[acetamide]]- is a coordination compound with the molecular formula C9H11Cl2CuN3O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Copper dichloro[n,n-2,6-pyridinediylbis[acetamide]]- typically involves the reaction of copper(II) chloride with n,n-2,6-pyridinediylbis[acetamide] under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves precise control of temperature, solvent concentration, and reaction time to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
Copper dichloro[n,n-2,6-pyridinediylbis[acetamide]]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different copper oxidation states.
Reduction: It can be reduced to lower oxidation states of copper.
Substitution: The chloride ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand exchange reactions often involve the use of other halides or organic ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(III) complexes, while reduction can produce copper(I) species .
Scientific Research Applications
Copper dichloro[n,n-2,6-pyridinediylbis[acetamide]]- has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including coupling and polymerization reactions.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.
Mechanism of Action
The mechanism by which Copper dichloro[n,n-2,6-pyridinediylbis[acetamide]]- exerts its effects involves its interaction with molecular targets and pathways. The compound can coordinate with various biomolecules, influencing their structure and function. This coordination can lead to changes in enzymatic activity, protein folding, and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Copper dichloro[n,n-2,6-pyridinediylbis[acetamide]]- shares similarities with other copper coordination compounds, such as copper(II) acetate and copper(II) sulfate.
- Other similar compounds include copper(II) chloride complexes with different ligands .
Uniqueness
What sets Copper dichloro[n,n-2,6-pyridinediylbis[acetamide]]- apart is its specific ligand structure, which imparts unique chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C9H11Cl2CuN3O2 |
---|---|
Molecular Weight |
327.65 g/mol |
IUPAC Name |
N-(6-acetamidopyridin-2-yl)acetamide;dichlorocopper |
InChI |
InChI=1S/C9H11N3O2.2ClH.Cu/c1-6(13)10-8-4-3-5-9(12-8)11-7(2)14;;;/h3-5H,1-2H3,(H2,10,11,12,13,14);2*1H;/q;;;+2/p-2 |
InChI Key |
CFAVLKAYBPNGHE-UHFFFAOYSA-L |
Canonical SMILES |
CC(=O)NC1=NC(=CC=C1)NC(=O)C.Cl[Cu]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.